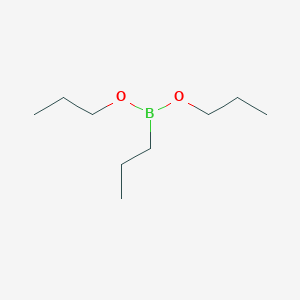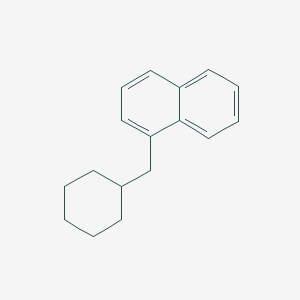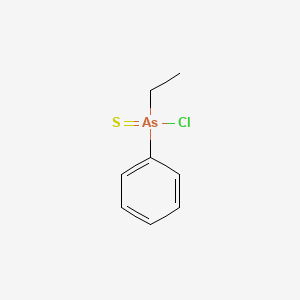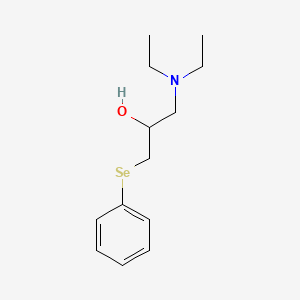
1-(Diethylamino)-3-(phenylselanyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)-3-(phenylselanyl)propan-2-ol is an organic compound that features a diethylamino group, a phenylselanyl group, and a propan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol typically involves the reaction of diethylamine with a suitable precursor containing a phenylselanyl group. One common method is the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of dry ether as a solvent to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Applications De Recherche Scientifique
1-(Diethylamino)-3-(phenylselanyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol involves its interaction with molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, while the phenylselanyl group can participate in redox reactions. These interactions can modulate biological processes and lead to various effects.
Comparaison Avec Des Composés Similaires
1-(Diethylamino)-2-propanol: Similar structure but lacks the phenylselanyl group.
1-(Dimethylamino)-2-propanol: Contains a dimethylamino group instead of a diethylamino group.
Propan-2-ol: A simpler alcohol without the amino or phenylselanyl groups.
Uniqueness: 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol is unique due to the presence of both the diethylamino and phenylselanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
65349-60-2 |
|---|---|
Formule moléculaire |
C13H21NOSe |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
1-(diethylamino)-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C13H21NOSe/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3 |
Clé InChI |
PGRKPTHVANVGJL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C[Se]C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


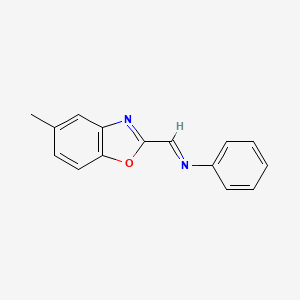
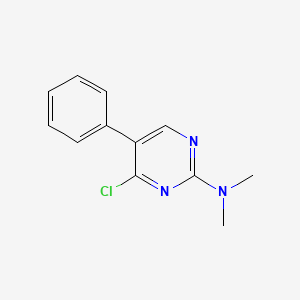
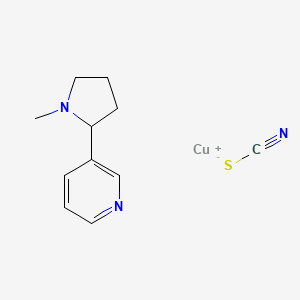
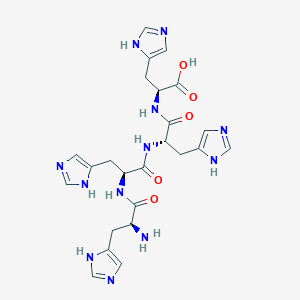
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
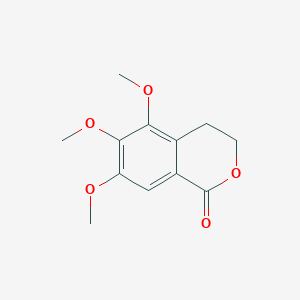

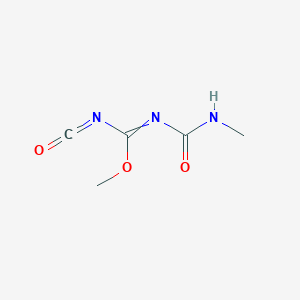


![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
